3-Hydroxybutan-2-yl 6-methyl-6,11-diazatetracyclo[7.6.1.0^{2,7}.0^{12,16}]hexadeca-1(16),9,12,14-tetraene-4-carboxylate
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Overview
Description
LY86057 is a synthetic organic compound classified as an ergoline derivative. It is known for its high affinity for 5-HT2 receptors in various species, including pigs, squirrel monkeys, and humans. LY86057 is an antagonist of 5-HT2 receptors, making it a valuable compound in pharmacological research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LY86057 involves the preparation of an ergoline scaffold without N1 substituents. The key steps include:
Formation of the Ergoline Core: The ergoline core is synthesized through a series of cyclization reactions.
Functional Group Modifications: Introduction of functional groups such as hydroxyl and carboxylate groups to achieve the desired structure.
Purification: The final product is purified using chromatographic techniques to ensure high purity
Industrial Production Methods
Industrial production of LY86057 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the ergoline core.
Optimization of Reaction Conditions: Fine-tuning reaction conditions to maximize yield and purity.
Quality Control: Rigorous quality control measures to ensure consistency and safety of the final product
Chemical Reactions Analysis
Types of Reactions
LY86057 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles
Major Products
The major products formed from these reactions include various ergoline derivatives with modified functional groups, enhancing their pharmacological properties .
Scientific Research Applications
LY86057 has a wide range of scientific research applications, including:
Pharmacology: Used as a tool to study 5-HT2 receptor interactions and antagonism.
Neuroscience: Investigating the role of 5-HT2 receptors in neurological disorders.
Medicinal Chemistry: Development of new therapeutic agents targeting 5-HT2 receptors.
Industrial Research: Exploring its potential in various industrial applications
Mechanism of Action
LY86057 exerts its effects by binding to 5-HT2 receptors and acting as an antagonist. This interaction blocks the receptor’s activity, leading to various physiological effects. The molecular targets include the 5-HT2 receptors, and the pathways involved are related to serotonin signaling .
Comparison with Similar Compounds
Similar Compounds
LY53857: Another ergoline derivative with N1 substituents.
LY108742: Similar to LY86057 but with higher affinity for rat 5-HT2 receptors
Uniqueness
LY86057 is unique due to its high selectivity for 5-HT2 receptors in pigs, squirrel monkeys, and humans, compared to other ergoline derivatives. This selectivity makes it a valuable compound for studying species-specific receptor interactions .
Properties
Molecular Formula |
C20H26N2O3 |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
3-hydroxybutan-2-yl 7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxylate |
InChI |
InChI=1S/C20H26N2O3/c1-11(23)12(2)25-20(24)14-7-16-15-5-4-6-17-19(15)13(9-21-17)8-18(16)22(3)10-14/h4-6,9,11-12,14,16,18,21,23H,7-8,10H2,1-3H3 |
InChI Key |
GOHDSZGHAHFEHG-UHFFFAOYSA-N |
SMILES |
CC(C(C)OC(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C)O |
Canonical SMILES |
CC(C(C)OC(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LY86057; LY 86057; LY-86057. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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